molecular formula C14H10O4Se2 B1265892 Bis(2-carboxyphenyl)diselenide CAS No. 6512-83-0

Bis(2-carboxyphenyl)diselenide

Cat. No. B1265892
CAS RN: 6512-83-0
M. Wt: 400.2 g/mol
InChI Key: KQOVQKHBCWQFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(2-carboxyphenyl)diselenide and its derivatives involves various chemical processes, including reactions with phenols, aminophenols, and other amines. These methods are aimed at producing compounds with antimicrobial and antiviral properties (Giurg et al., 2017). Another approach includes the synthesis from 7-nitro-3H-2,1-benzoxaselenole, leading to compounds with significant antioxidant activities (Yadav et al., 2023).

Molecular Structure Analysis

The molecular structure of bis(2-carboxyphenyl)diselenide derivatives has been elucidated through various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure analysis of certain derivatives reveals a planar structure with T-shaped geometry around the selenium atom, highlighting the significance of Se···H and Se···O interactions (Yadav et al., 2023; Bhasin et al., 2004).

Chemical Reactions and Properties

Bis(2-carboxyphenyl)diselenide participates in various chemical reactions, yielding compounds with diverse properties. Reactions with bromine, iodine, and diazomethane have been studied, leading to the synthesis of arylselenium halides and selenoethers. These compounds are characterized by their interaction patterns and potential as catalysts in chemical transformations (Kaur et al., 1996).

Physical Properties Analysis

The physical properties of bis(2-carboxyphenyl)diselenide and its derivatives, including melting points, solubility, and crystalline structure, have been extensively studied. The crystal structure and vibrational spectroscopy methods provide insights into the compound's geometry and intermolecular interactions, contributing to our understanding of its physical characteristics (Helios et al., 2011).

Chemical Properties Analysis

The chemical properties of bis(2-carboxyphenyl)diselenide derivatives, such as reactivity, stability, and antioxidative capacity, have been evaluated in the context of their potential applications. For example, their GPx-like antioxidant activities and interactions with biomolecules highlight their relevance in biochemical and medicinal chemistry (Yadav et al., 2023).

Scientific Research Applications

Antimicrobial and Antiviral Properties

Bis(2-carboxyphenyl)diselenide and its derivatives have been explored for their potential antimicrobial and antiviral properties. A study found that certain bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenides and related compounds exhibited significant activity against Gram-positive bacteria such as Enterococcus spp., Staphylococcus spp., and also showed some effectiveness against Gram-negative E. coli and fungi like Candida spp., A. niger. Notably, these compounds demonstrated high activity against human herpes virus type 1 (HHV-1) and moderate activity against encephalomyocarditis virus (EMCV) (Giurg et al., 2017).

Anti-Inflammatory Properties

Research on bis(2-carboxyphenyl)diselenide also extends to its anti-inflammatory capabilities. The synthesis and evaluation of new diselenide compounds, including bis-(2-hydroxyphenyl) diselenide and others, have shown promising in vitro anti-inflammatory activity (Shen et al., 2004).

Structural and Vibrational Studies

The compound has been a subject of structural analysis too. One study determined the structure of bis(2-aminophenyl) diselenide, a related compound, using single crystal X-ray diffraction and vibrational spectroscopy methods. This research is essential for understanding the compound's biological activity and potential applications (Helios et al., 2011).

Odorless Variants for Practical Applications

The development of odorless equivalents of commonly used diphenyl diselenides, such as bis[4-(trimethylsilyl)phenyl]diselenide, is an interesting advancement. These odorless variants maintain similar reactivity patterns to their phenyl derivatives, which can be useful in various synthetic applications where odor is a concern (Patra et al., 2005).

Applications in Organic Synthesis

In organic synthesis, bis(2-carboxyphenyl)diselenide derivatives have been used for converting vicinal dimesylates to alkenes, demonstrating their utility in synthetic chemistry (Crich et al., 2000).

Antioxidant Properties

The antioxidant properties of bis(2-carboxyphenyl)diselenide derivatives have also been explored. For example, bis(3-amino-1-hydroxybenzyl)diselenide and related compounds have shown better glutathione peroxidase-like activity compared to other reference compounds, highlighting their potential as antioxidants (Yadav et al., 2023).

Safety And Hazards

Bis(2-carboxyphenyl)diselenide is poisonous by intraperitoneal and intravenous routes . When heated to decomposition, it emits toxic fumes of Se .

properties

IUPAC Name

2-[(2-carboxyphenyl)diselanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4Se2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOVQKHBCWQFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[Se][Se]C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215435
Record name Benzoic acid, 2,2'-diselenobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-carboxyphenyl)diselenide

CAS RN

6512-83-0
Record name 2,2′-Diselenobis[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6512-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,2'-diselenobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006512830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,2'-diselenobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-carboxyphenyl)diselenide
Reactant of Route 2
Bis(2-carboxyphenyl)diselenide
Reactant of Route 3
Reactant of Route 3
Bis(2-carboxyphenyl)diselenide
Reactant of Route 4
Bis(2-carboxyphenyl)diselenide
Reactant of Route 5
Bis(2-carboxyphenyl)diselenide
Reactant of Route 6
Bis(2-carboxyphenyl)diselenide

Citations

For This Compound
9
Citations
L Syper, J Mlochowski - Tetrahedron, 1988 - Elsevier
The reduction of selenium with lithium in THF in the presence of diphenylacetylene as a catalyst afforded lithium diselenide, which reacted with electrophiles giving alkyl or aryl …
Number of citations: 173 www.sciencedirect.com
J Mlochowski, L Juchniewicz, K Kloc… - Liebigs …, 1996 - Wiley Online Library
A convenient synthesis of the 2‐carboxyalkyl‐1,2‐benzisoselenazol‐3(2H)‐ones 4a–k and their esters 41–p from 2‐(chloroseleno)benzoyl chloride (2) and amino acids or their carboxy …
J Młochowski, M Brząszcz, M Giurg… - European Journal of …, 2003 - Wiley Online Library
Oxidation reactions are fundamental processes widely applied in organic synthesis. Elemental selenium and more often its compounds have been successfully used as stoichiometric …
J Mlochowski - Phosphorus, Sulfur, and Silicon and the Related …, 1998 - Taylor & Francis
Useful oxidative conversions of halomethylarenes and aromatic alcohols into aldehydes, oxidation of aldehydes, ketones and their azomethine derivatives into carboxy esters, phenols, …
Number of citations: 12 www.tandfonline.com
J Rafique, S Saba, RFS Canto, TEA Frizon, W Hassan… - Molecules, 2015 - mdpi.com
In this paper, we report the synthesis and biological evaluation of picolylamide-based diselenides with the aim of developing a new series of diselenides with O···Se non-bonded …
Number of citations: 50 www.mdpi.com
J Młochowski, H Wójtowicz-Młochowska - Molecules, 2015 - mdpi.com
A variety of selenium compounds were proven to be useful reagents and catalysts for organic synthesis over the past several decades. The most interesting aspect, which emerged in …
Number of citations: 140 www.mdpi.com
J Mlochowski, W Peczynska-Czoch… - The Open Catalysis …, 2011 - benthamopen.com
Oxidation of different groups of organic compounds, with hydroperoxides catalyzed by non-heavy metal containing low-molecular-weight compounds and enzymes is reviewed. This …
Number of citations: 35 benthamopen.com
VA Loskutov, SV Balina, VV Russkikh… - Russian Journal of …, 2015 - Springer
The selenoxides forming 9-oxoselenoxanthenium and triaryl selenonium hexafluorophosphates via interaction with heptyl phenyl ether and anisole in the MeSO 3 HP 2 O 5 mixture …
Number of citations: 5 link.springer.com
H Wojtowicz, G Soroko… - Synthetic Communications …, 2008 - Taylor & Francis
New benzisoselenazol-3(2H)-one covalently bounded to a silica support was synthesized and characterized. It was used as an effective, selective, and easy-to-regenerate catalyst for t-…
Number of citations: 19 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.